1-(3-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3-Chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound belonging to the class of 1,2,3-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of 3-chlorophenyl azide and an alkyne precursor.
Sulfonylation: The triazole intermediate is then subjected to sulfonylation using 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group at the 4-position of the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole ring can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like Pd(PPh3)4 and bases such as K2CO3 are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The sulfonyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-3-amine: Differing in the position of the amine group on the triazole ring.
Uniqueness: 1-(3-Chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine is unique due to the specific positioning of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(4-ethylphenyl)sulfonyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-11-6-8-14(9-7-11)24(22,23)16-15(18)21(20-19-16)13-5-3-4-12(17)10-13/h3-10H,2,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDULPTNBYYIDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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